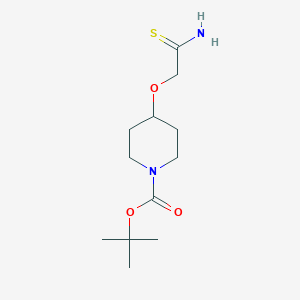
TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE
Overview
Description
TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C13H24N2O4S. It is a piperidine derivative, often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE typically involves multiple stepsThe reaction conditions often include the use of tert-butyl chloroformate and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group into a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioylmethoxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
TERT-BUTYL 4-(CARBAMOTHIOYLMETHOXY)PIPERIDINE-1-CARBOXYLATE can be compared with other piperidine derivatives, such as:
TERT-BUTYL 4-(METHOXY(METHYL)CARBAMOYL)PIPERIDINE-1-CARBOXYLATE: Similar in structure but with a methoxy(methyl)carbamoyl group instead of a carbamothioylmethoxy group.
TERT-BUTYL 4-(DIMETHYLCARBAMOYL)PIPERIDINE-1-CARBOXYLATE: Contains a dimethylcarbamoyl group, offering different reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-sulfanylideneethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-6-4-9(5-7-14)16-8-10(13)18/h9H,4-8H2,1-3H3,(H2,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGMUOIYZGUJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B6342699.png)


![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)

